

TIM-098a: A Comparative Guide to its Selectivity Profile Against Numb-associated Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor **TIM-098a**'s selectivity profile against Numb-associated kinases (NAKs). It includes objective comparisons with other known NAK inhibitors, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Numb-associated Kinases (NAKs)

Numb-associated kinases (NAKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, most notably in the regulation of clathrin-mediated endocytosis.[1] This family in mammals includes four members:

- AAK1 (AP2-associated protein kinase 1)
- GAK (Cyclin G-associated kinase)
- BIKE (BMP-2 inducible kinase), also known as BMP2K
- STK16 (Serine/threonine kinase 16)

These kinases, particularly AAK1 and GAK, phosphorylate the µ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the initiation of clathrin-coated pit formation and subsequent vesicle budding. Given their central role in endocytosis, a pathway hijacked by numerous viruses for cellular entry, NAKs have emerged as promising targets for the development of







broad-spectrum antiviral therapies.[2][3][4][5] Furthermore, their involvement in other signaling pathways has implicated them in conditions such as neuropathic pain and Parkinson's disease. [1]

TIM-098a has been identified as a potent and selective inhibitor of AAK1, making it a valuable tool for studying the physiological functions of this kinase and a potential lead compound for therapeutic development.[6][7][8][9]

Quantitative Selectivity Profiling

The following table summarizes the inhibitory activity of **TIM-098a** and other selected kinase inhibitors against the Numb-associated kinase family. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), providing a quantitative comparison of their potency and selectivity.



Compoun d	AAK1	GAK	BIKE (BMP2K)	STK16	Other Notable Targets	Data Type
TIM-098a	0.24 μΜ	1.04 μΜ	5.99 μΜ	7.15 μΜ	No inhibitory activity against CaMKK isoforms	IC50[10]
Sunitinib	11 nM (Kd)	20 nM (Kd)	5.5 nM (Kd)	-	Multi- targeted RTK inhibitor (VEGFR2, PDGFRβ, c-Kit)	Kd[3][11] [12]
Erlotinib	-	3 nM (Kd)	-	-	EGFR inhibitor	Kd[3][11]
Gefitinib	-	13 nM (Kd)	-	-	EGFR inhibitor	Kd[3]
Baricitinib	17 nM (Kd)	134 nM (Kd)	40 nM (Kd)	69 nM (Kd)	JAK1/JAK2 inhibitor	Kd[3][13]
RMC-76	4.0 nM (IC50)	-	3.8 nM (Kd)	-	-	IC50, Kd[2]

Experimental Protocols

The data presented in this guide is derived from established biochemical and cell-based assays. Below are detailed methodologies for the key experiments used to determine the selectivity and potency of kinase inhibitors like **TIM-098a**.

Radiometric Kinase Assay (for TIM-098a IC50 determination)



This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

• Principle: The assay measures the incorporation of a radioactive phosphate group (from [y-32P]ATP) into a specific substrate by the kinase of interest. The amount of radioactivity incorporated is proportional to the kinase activity.

Materials:

- Recombinant human AAK1, GAK, BIKE, or STK16 enzyme.
- Specific peptide or protein substrate (e.g., a synthetic peptide derived from the AP2M1 subunit).
- [y-32P]ATP (Adenosine triphosphate, gamma-32P labeled).
- Kinase reaction buffer (containing MgCl2, DTT, and other necessary co-factors).
- TIM-098a or other test compounds at various concentrations.
- Phosphocellulose paper or other suitable separation matrix.
- o Scintillation counter.

Procedure:

- The kinase reaction is initiated by mixing the recombinant kinase, the substrate, and the test compound at various concentrations in the kinase reaction buffer.
- The reaction is started by the addition of [y-32P]ATP.
- The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20 minutes).
- The reaction is stopped by spotting the mixture onto phosphocellulose paper.
- The phosphocellulose paper is washed extensively to remove unincorporated [y-32P]ATP.



- The amount of radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of a test compound to its target kinase within a physiological cellular environment.

- Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[1][2][4][6][14]
- Materials:
 - HEK293 cells (or other suitable cell line).
 - Expression vector encoding the NAK of interest fused to NanoLuc® luciferase.
 - NanoBRET™ fluorescent tracer specific for the kinase family.
 - NanoBRET™ Nano-Glo® Substrate.
 - Test compounds at various concentrations.
 - Opti-MEM® I Reduced Serum Medium.
- Procedure:
 - HEK293 cells are transiently transfected with the NanoLuc®-NAK fusion vector.
 - After an expression period (e.g., 24 hours), the cells are harvested and resuspended in Opti-MEM®.

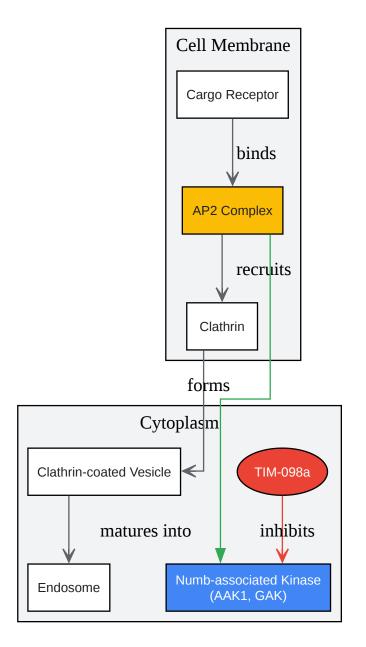


- The cells are then plated into a multi-well plate.
- The NanoBRET™ tracer and the test compound at various concentrations are added to the cells.
- The plate is incubated to allow for compound entry and binding equilibrium.
- The NanoBRET™ Nano-Glo® Substrate is added to the wells.
- The BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader equipped for BRET detection.
- IC50 values are determined by analyzing the concentration-dependent decrease in the BRET signal.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.



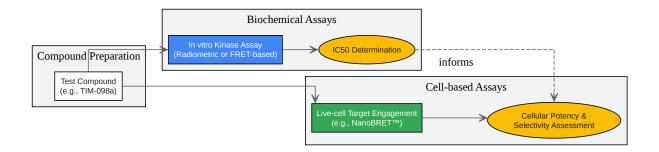


phosphorylates µ2 subunit

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Caption: Numb-associated Kinase Signaling in Endocytosis.





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